molecular formula C12H10N2 B2757794 2-methyl-6-(1H-pyrrol-1-yl)benzonitrile CAS No. 862595-52-6

2-methyl-6-(1H-pyrrol-1-yl)benzonitrile

Cat. No.: B2757794
CAS No.: 862595-52-6
M. Wt: 182.226
InChI Key: AETXVNCCZNCMLB-UHFFFAOYSA-N
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Description

2-Methyl-6-(1H-pyrrol-1-yl)benzonitrile is a benzonitrile derivative featuring a methyl group at the 2-position and a 1H-pyrrol-1-yl substituent at the 6-position of the benzene ring. The nitrile group at position 1 contributes to its polarity, while the methyl and pyrrole substituents influence its electronic and steric properties.

Properties

IUPAC Name

2-methyl-6-pyrrol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-10-5-4-6-12(11(10)9-13)14-7-2-3-8-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETXVNCCZNCMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(1H-pyrrol-1-yl)benzonitrile can be achieved through several methods.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methyl-6-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-6-(1H-pyrrol-1-yl)benzonitrile involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Key Observations:

In contrast, the amino group in 5-Amino-2-(1H-pyrrol-1-yl)benzonitrile (position 5) is strongly electron-donating, enhancing solubility and reactivity toward electrophiles . The pyrrole group in the target (position 6) and 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile (position 2) introduces steric hindrance and π-π stacking capabilities, which may influence crystallinity and intermolecular interactions .

Molecular Weight and Polarity: All three compounds share similar molecular weights (~182–183 g/mol), but differences in substituents alter polarity. The amino group in PI-12314 increases hydrophilicity compared to the methyl group in the target compound, which may favor organic solvent solubility .

Target Compound:

  • Palladium-Catalyzed Cross-Coupling : Aryl halides (e.g., 2-methyl-6-bromobenzonitrile) could react with pyrrole derivatives (e.g., 1H-pyrrol-1-ylboronic acid) under Suzuki-Miyaura conditions to install the pyrrole group .
  • Nitration/Cyanation : Sequential functionalization of pre-substituted benzene rings (e.g., methyl-directed nitration followed by cyanation) may also be feasible.

Comparison with Analogous Syntheses:

  • 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile (): Synthesized via direct coupling of 2-bromobenzonitrile with 1-methylpyrrole-2-boronic acid, highlighting the role of regioselective palladium catalysts .
  • 5-Amino-2-(1H-pyrrol-1-yl)benzonitrile (): Likely involves reductive amination or nitro-group reduction after pyrrole installation, leveraging the reactivity of the amino group .

Biological Activity

2-Methyl-6-(1H-pyrrol-1-yl)benzonitrile is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound 2-methyl-6-(1H-pyrrol-1-yl)benzonitrile features a pyrrole ring attached to a benzonitrile moiety. Its structural characteristics contribute to its reactivity and interaction with biological targets. The presence of the pyrrole nitrogen enhances its ability to participate in various biochemical interactions, including hydrogen bonding and π–π stacking with aromatic systems.

1. Antimicrobial Activity

Research has indicated that derivatives of benzothiazole, which share structural similarities with 2-methyl-6-(1H-pyrrol-1-yl)benzonitrile, exhibit notable antimicrobial properties. Specifically, compounds based on this scaffold have shown efficacy against pathogens such as Bacillus subtilis and Candida albicans . The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance these biological effects.

Pathogen Activity Reference
Bacillus subtilisInhibition of growth
Candida albicansAntifungal activity

2. Anti-Cancer Potential

The compound's potential as an anticancer agent is underscored by its ability to modulate key cellular pathways involved in cancer progression. Studies indicate that it may interact with proteins associated with cancer cell proliferation and resistance mechanisms . The selective toxicity towards cancer cells compared to normal cells highlights its promise in targeted cancer therapies.

3. Enzyme Interaction

2-Methyl-6-(1H-pyrrol-1-yl)benzonitrile has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, influencing their metabolic activities. This interaction can lead to either inhibition or activation depending on the specific enzyme and substrate involved . Such modulation of enzyme activity is crucial for understanding the compound's pharmacokinetics and potential side effects.

Enzyme Inhibition

The compound can bind to active sites of enzymes, leading to inhibition or alteration of their activity. For instance, it may inhibit kinases involved in signaling pathways critical for cell growth and survival .

Gene Expression Modulation

At the molecular level, 2-methyl-6-(1H-pyrrol-1-yl)benzonitrile influences gene expression by interacting with transcription factors. This interaction can result in altered transcriptional activity of genes associated with oxidative stress responses and cell cycle regulation .

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of benzothiazole derivatives demonstrated that compounds similar to 2-methyl-6-(1H-pyrrol-1-yl)benzonitrile exhibited potent cytotoxicity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Enzyme Interaction

In a biochemical analysis, the interaction of 2-methyl-6-(1H-pyrrol-1-yl)benzonitrile with cytochrome P450 enzymes was characterized using kinetic assays. The results indicated that the compound acts as a competitive inhibitor for specific P450 isoforms, impacting drug metabolism significantly .

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